N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a synthetic small molecule characterized by a benzodioxole moiety linked via a methylene group to an acetamide backbone. The acetamide is further substituted with a 4-oxo-4H-pyran ring bearing an indolin-1-ylmethyl group at position 4. Its synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, as inferred from analogous compounds .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c27-20-10-18(12-26-8-7-17-3-1-2-4-19(17)26)29-13-23(20)30-14-24(28)25-11-16-5-6-21-22(9-16)32-15-31-21/h1-6,9-10,13H,7-8,11-12,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUDYBMJXYJQLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CC3=CC(=O)C(=CO3)OCC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the introduction of the indoline moiety through a series of nucleophilic substitution reactions. The final step involves the formation of the pyran ring and the acetamide linkage under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound might find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide involves its interaction with molecular targets within biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide (C26)
- Key Features : Contains a bromothiophene substituent instead of the pyran-indoline system.
- Synthesis : Prepared via reductive amination using sodium triacetoxyborohydride, yielding 58 mg (58%) with >95% purity .
- Molecular Weight : Higher than the target compound due to bromine and thiophene groups.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide (SW-C165)
- Key Features : Substituted with a 2-bromobenzyl group, lacking the pyran-oxygen linkage.
- Synthesis : Similar reductive amination protocol, yielding 37 mg (75%) after purification .
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide (CAS 946227-86-7)
- Key Features: Features a pyridinone ring with fluorobenzyl and hydroxymethyl substituents.
- Molecular Formula : C23H21FN2O6 (MW: 440.4) .
N-(benzo[d][1,3]dioxol-5-yl)-2-(6,7-dimethoxy-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl)acetamide (ZINC2690663)
- Key Features: Quinoline core with methoxy and methylbenzoyl groups.
- Molecular Weight: 528.5 g/mol, significantly larger due to the quinoline system .
Key Observations
Structural Diversity: The target compound’s pyran-indoline system is unique compared to thiophene (C26), bromobenzyl (SW-C165), pyridinone (CAS 946227-86-7), or quinoline (ZINC2690663) cores in analogs. Fluorine (CAS 946227-86-7) and bromine (C26, SW-C165) substituents may enhance lipophilicity and influence target binding .
Synthetic Efficiency :
- Reductive amination (C26, SW-C165) and oxalyl chloride-mediated coupling () are common strategies for benzodioxole-acetamide derivatives .
- Yields vary widely (58–75%), likely due to steric and electronic effects of substituents .
Biological Relevance :
- While discusses root growth modulation in plants for related compounds, bioactivity data for the target compound and its analogs remain underexplored in the provided evidence.
Biological Activity
Basic Information
- Molecular Formula : C24H23N3O4
- Molecular Weight : 425.46 g/mol
- IUPAC Name : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
- CAS Number : Not specified in the sources.
Structural Representation
The compound features a complex structure that includes:
- A benzo[d][1,3]dioxole moiety.
- An indoline derivative.
- A pyran ring with an oxyacetamide linkage.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of Cancer Cell Proliferation : Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Mechanism of Action : The compound may induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens:
- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
- Fungal Activity : Preliminary studies indicate antifungal activity, making it a candidate for further exploration in treating fungal infections.
Enzyme Inhibition
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yloxy)acetamide has been evaluated for its ability to inhibit specific enzymes:
- Kinase Inhibition : Some studies suggest that the compound may act as a kinase inhibitor, which is crucial in cancer therapy for blocking pathways essential for tumor growth.
- Antioxidant Activity : The compound has shown potential as an antioxidant, helping to reduce oxidative stress in cells.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF7 breast cancer cells revealed:
- Cell Viability Reduction : Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 70 |
| 50 | 50 |
Study 2: Antimicrobial Properties
In vitro testing against Staphylococcus aureus showed:
- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
